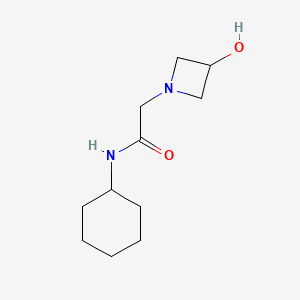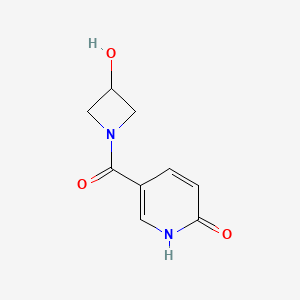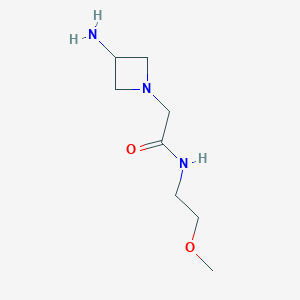
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-FPOB, is a synthetic, fluorinated carboxylic acid derivative that has been used in a variety of scientific research applications. The compound was first synthesized in the late 1980s and has since been studied for its potential applications in areas such as drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(E)-FPOB has been used in a wide range of scientific research applications, including drug development, biochemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, (E)-FPOB has been used as a tool to study the structure and function of proteins and enzymes.
Mécanisme D'action
(E)-FPOB has been found to interact with various proteins and enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound has been shown to inhibit the activity of COX-2, which results in the inhibition of the production of inflammatory mediators. Additionally, (E)-FPOB has been found to inhibit the activity of other enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
(E)-FPOB has been found to have a wide range of biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever, as well as to decrease the production of pro-inflammatory cytokines. Additionally, (E)-FPOB has been found to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-FPOB has several advantages when used in laboratory experiments. The compound is relatively stable and can be easily synthesized using a variety of methods. Additionally, (E)-FPOB is relatively inexpensive and can be obtained from a variety of sources. However, the compound is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
Given the wide range of potential applications for (E)-FPOB, there are a number of potential future directions for research. These include further investigation into the compound’s potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research into the compound’s mechanism of action and its effects on various biochemical and physiological processes could lead to new insights into the development of therapeutic drugs. Finally, further research into the synthesis of (E)-FPOB could lead to the development of more efficient and cost-effective methods for the production of the compound.
Propriétés
IUPAC Name |
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLYJCAIKSBR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)




![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)




![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)